molecular formula C14H14N6O4 B11273803 Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11273803
M. Wt: 330.30 g/mol
InChI Key: OCLOMIQROWWEPL-UHFFFAOYSA-N
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Description

METHYL 5-ETHYL-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE is a heterocyclic compound that belongs to the tetrazolopyrimidine family. This compound is characterized by its unique structure, which includes a tetrazole ring fused to a pyrimidine ring, with various substituents such as a methyl group, an ethyl group, and a nitrophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of METHYL 5-ETHYL-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aromatic aldehyde, urea, and ethyl acetoacetate in the presence of an acid catalyst such as hydrochloric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions in ethanol, leading to the formation of the desired tetrazolopyrimidine derivative .

Chemical Reactions Analysis

METHYL 5-ETHYL-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

METHYL 5-ETHYL-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

    Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating infectious diseases and cancer.

    Industry: The compound is used in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of METHYL 5-ETHYL-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death. The compound’s ability to induce apoptosis in cancer cells is of particular interest in cancer research .

Comparison with Similar Compounds

METHYL 5-ETHYL-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H14N6O4

Molecular Weight

330.30 g/mol

IUPAC Name

methyl 5-ethyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H14N6O4/c1-3-10-11(13(21)24-2)12(19-14(15-10)16-17-18-19)8-4-6-9(7-5-8)20(22)23/h4-7,12H,3H2,1-2H3,(H,15,16,18)

InChI Key

OCLOMIQROWWEPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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